(2-Fluoro-5-(piperazin-1-yl)phenyl)boronic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Fluoro-5-(piperazin-1-yl)phenyl)boronic acid hydrochloride is a chemical compound that has garnered significant attention in scientific research due to its potential applications in various fields. This compound is characterized by the presence of a boronic acid group, a fluorine atom, and a piperazine ring, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Fluoro-5-(piperazin-1-yl)phenyl)boronic acid hydrochloride typically involves the Suzuki-Miyaura coupling reaction. This reaction is widely used for the formation of carbon-carbon bonds and involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions generally include the use of a base such as potassium carbonate, a solvent like toluene or ethanol, and a temperature range of 80-100°C .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow chemistry techniques. This method allows for the efficient handling of organolithium reagents and the subsequent electrophilic quenching to produce the desired boronic acid derivative . The use of continuous flow reactors ensures better control over reaction parameters and enhances the overall yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
(2-Fluoro-5-(piperazin-1-yl)phenyl)boronic acid hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The compound can be reduced to form the corresponding borane derivative.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or sodium perborate can be used as oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Boronic esters or borates.
Reduction: Borane derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
(2-Fluoro-5-(piperazin-1-yl)phenyl)boronic acid hydrochloride has a wide range of applications in scientific research:
Biology: The compound is investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Industry: It is used in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action of (2-Fluoro-5-(piperazin-1-yl)phenyl)boronic acid hydrochloride involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in the design of enzyme inhibitors and sensors . The piperazine ring can interact with various receptors and enzymes, potentially modulating their activity.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid: Lacks the fluorine and piperazine groups, making it less versatile in certain applications.
(4-Fluorophenyl)boronic acid: Similar in structure but lacks the piperazine ring, which limits its biological interactions.
(2-Piperazin-1-ylphenyl)boronic acid: Lacks the fluorine atom, which can affect its reactivity and binding properties.
Uniqueness
(2-Fluoro-5-(piperazin-1-yl)phenyl)boronic acid hydrochloride is unique due to the combination of the boronic acid group, fluorine atom, and piperazine ring. This combination enhances its reactivity and allows for a broader range of applications in various fields .
Properties
IUPAC Name |
(2-fluoro-5-piperazin-1-ylphenyl)boronic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BFN2O2.ClH/c12-10-2-1-8(7-9(10)11(15)16)14-5-3-13-4-6-14;/h1-2,7,13,15-16H,3-6H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAEBCKYTRYAZPV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)N2CCNCC2)F)(O)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BClFN2O2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.50 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.